molecular formula C16H16N2O3 B12553352 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one CAS No. 143503-02-0

2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12553352
CAS No.: 143503-02-0
M. Wt: 284.31 g/mol
InChI Key: AEDBCYVNEJCLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features an isoindoline core with methoxy and aminophenyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 2,3-dimethoxybenzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under reductive conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, contributing to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct electronic properties and reactivity compared to benzothiazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

2-(4-aminophenyl)-5,6-dimethoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-14-7-10-9-18(12-5-3-11(17)4-6-12)16(19)13(10)8-15(14)21-2/h3-8H,9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDBCYVNEJCLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80771347
Record name 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80771347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143503-02-0
Record name 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80771347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.